3-Methylquinoline-4-carboxylic acid
Overview
Description
3-Methylquinoline-4-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the quinoline family. It is characterized by a quinoline ring system with a methyl group at the third position and a carboxylic acid group at the fourth position. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylquinoline-4-carboxylic acid can be achieved through various methods, including:
Pfitzinger Reaction: This involves the condensation of isatin with ketones in the presence of a base, followed by acidification to yield quinoline-4-carboxylic acid derivatives.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction between substituted anilines, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid.
Green Chemistry Approaches: Employing solvent-free conditions, ionic liquids, or ultrasound-promoted synthesis to achieve high yields with minimal environmental impact.
Industrial Production Methods: Industrial production of this compound often involves large-scale Pfitzinger reactions under controlled conditions to ensure high purity and yield. The use of recyclable catalysts and eco-friendly solvents is also explored to enhance sustainability .
Chemical Reactions Analysis
3-Methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Major Products Formed:
- Oxidation products include quinoline-4-carboxylic acid derivatives.
- Reduction products include 3-methylquinoline-4-methanol.
- Substitution products vary depending on the substituent introduced, such as halogenated quinolines or nitroquinolines .
Scientific Research Applications
3-Methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-Methylquinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:
Quinoline-4-carboxylic acid: Lacks the methyl group at the third position, which can influence its reactivity and biological activity.
2-Methylquinoline-4-carboxylic acid: The methyl group is at the second position, leading to different steric and electronic effects.
4-Hydroxyquinoline-3-carboxylic acid: Contains a hydroxyl group instead of a methyl group, affecting its chemical properties and applications.
Uniqueness: The presence of the methyl group at the third position in this compound imparts unique steric and electronic properties, making it distinct from other quinoline derivatives.
Properties
IUPAC Name |
3-methylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11(13)14/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCBWEJWVBHYKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345425 | |
Record name | 3-Methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1873-51-4 | |
Record name | 3-Methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of targeting COX-2 in cancer treatment?
A: Cyclooxygenase-2 (COX-2) is an enzyme involved in inflammation and has been identified as a potential target for cancer treatment. Increased COX-2 expression is linked to tumor growth, angiogenesis (formation of new blood vessels), and metastasis (spread of cancer) in various cancer types like colorectal, lung, breast, and prostate cancer [, , ]. Inhibiting COX-2 could potentially disrupt these processes and slow down cancer progression.
Q2: How does the study suggest that 3-Methylquinoline-4-carboxylic acid derivatives could inhibit COX-2?
A: The research utilized a computational approach involving virtual screening and molecular docking to identify potential COX-2 inhibitors. From a database of FDA-approved and experimental drugs, a this compound derivative, specifically 6-Fluoro-2-(2'-Fluoro-1,1'-Biphenyl-4-Yl)-3-Methylquinoline-4-Carboxylic Acid, was identified as a potential candidate []. Molecular docking simulations suggested that this compound could bind to the active site of the COX-2 enzyme, potentially inhibiting its activity [].
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